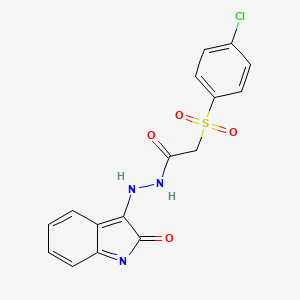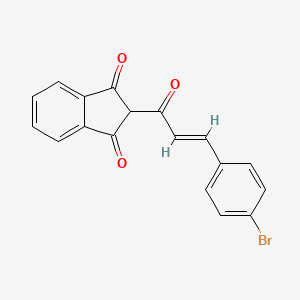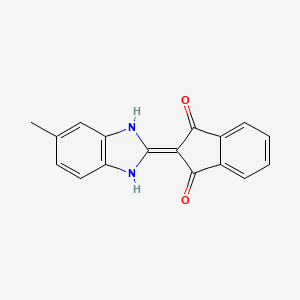![molecular formula C17H20BrNO4 B7828023 2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7828023.png)
2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a brominated aniline derivative and a cyclohexane dione moiety
Preparation Methods
The synthesis of 2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-bromo-2,5-dimethoxyaniline with a suitable cyclohexane dione derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aniline ring can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione include:
- 4-bromo-2,5-dimethylaniline
- 4-bromo-2,6-dimethylaniline
- 2,6-dimethylaniline
- 3,5-dimethoxy-2,6-dimethylaniline
These compounds share structural similarities but differ in their specific functional groups and reactivity.
Properties
IUPAC Name |
2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,19H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMGOOOZHXVBEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC(=C(C=C2OC)Br)OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC(=C(C=C2OC)Br)OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(1,3-dioxoinden-2-ylidene)methylamino]phenyl]acetonitrile](/img/structure/B7827972.png)
![2-[1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827980.png)
![2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827996.png)




![N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide](/img/structure/B7828014.png)
![(2Z)-2-[(4-ethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7828015.png)
![2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione](/img/structure/B7828034.png)
![(E)-[(E)-3-(4-bromoanilino)prop-2-enylidene]-(4-bromophenyl)azanium;chloride](/img/structure/B7828039.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828047.png)
![[(5,7-dimethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7828052.png)
![2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B7828058.png)
